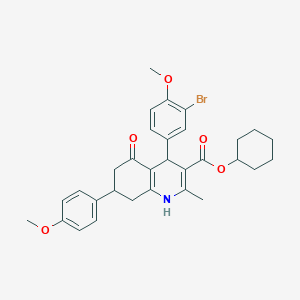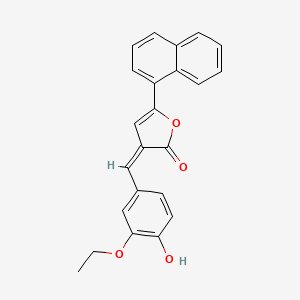
4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate, also known as IMPS, is a chemical compound that has been used in scientific research for its unique properties. It is a sulfonate ester that contains an iodine atom, making it an important reagent in organic synthesis.
Aplicaciones Científicas De Investigación
4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate has been used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of sulfonamides, which are important antibacterial agents. It has also been used in the synthesis of imidazo[1,2-a]pyridines, which have been shown to have anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate is not well understood. However, it is believed that it acts as a sulfonating agent, which can modify the properties of other compounds. This modification can lead to changes in the biological activity of the modified compound.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate. However, it has been shown to have some cytotoxic effects on cancer cells. It has also been shown to have some antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate in lab experiments is its unique properties as a sulfonate ester with an iodine atom. This makes it a useful reagent in organic synthesis. However, one limitation is that there is limited information on its biological activity and mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate. One direction is to investigate its mechanism of action and biological activity in more detail. This could lead to the development of new compounds with therapeutic potential. Another direction is to explore its potential as a reagent in other areas of organic synthesis. Finally, it may be useful to investigate its potential as a tool for imaging and diagnostic purposes.
Conclusion:
In conclusion, 4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate is a unique chemical compound that has been used in scientific research for its properties as a sulfonate ester with an iodine atom. It has been used in the synthesis of various compounds and has shown some cytotoxic and antibacterial activity. However, there is limited information on its mechanism of action and biological activity. Future research directions could lead to the development of new compounds with therapeutic potential and the exploration of its potential as a tool for imaging and diagnostic purposes.
Métodos De Síntesis
4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate can be synthesized through a reaction between 4-isopropyl-3-methylphenol and 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of a white solid that can be purified through recrystallization.
Propiedades
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 4-iodobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IO3S/c1-11(2)16-9-6-14(10-12(16)3)20-21(18,19)15-7-4-13(17)5-8-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFWZZAZXJHHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)I)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)

![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)
![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)


![N-(4-acetylphenyl)-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162258.png)
![5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162265.png)
![N-ethyl-2-[(2-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162268.png)